D-Mannitol-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

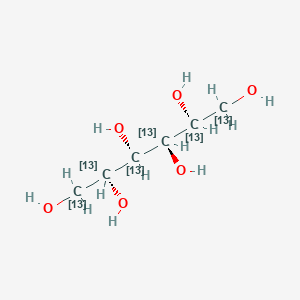

(2R,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

FBPFZTCFMRRESA-CRWJSTOYSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Mannitol-13C6 and its role in metabolic research?

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannitol-13C6 is a stable, isotopically labeled sugar alcohol that serves as a powerful tracer in metabolic research. By replacing all six carbon atoms with the heavy isotope carbon-13, this molecule allows for precise quantification and tracking of D-mannitol's metabolic fate in vivo. Its primary application lies in the assessment of intestinal permeability, where it offers significant advantages over its unlabeled counterpart by minimizing interference from endogenous and dietary mannitol. This guide provides an in-depth overview of this compound, its applications in metabolic research, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

Introduction to this compound

This compound is a non-radioactive, labeled form of D-mannitol, a naturally occurring sugar alcohol. The uniform labeling of all six carbon atoms with ¹³C allows for its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

The essential properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | ¹³C₆H₁₄O₆ |

| Molecular Weight | 188.13 g/mol [1] |

| Isotopic Purity | ≥99 atom % ¹³C |

| Physical Form | Solid |

| Melting Point | 167-170 °C |

| Solubility | Soluble in water |

Core Applications in Metabolic Research

The primary role of this compound in metabolic research is as a probe for assessing intestinal barrier function. It is also a valuable tool for studying the metabolic activity of the gut microbiota.

Intestinal Permeability Assessment

The most common application of this compound is in the dual-sugar intestinal permeability test, often in conjunction with lactulose. Mannitol, being a small monosaccharide, is readily absorbed through the transcellular pathway (across the cells) of the small intestine. In contrast, the larger disaccharide lactulose is only minimally absorbed and primarily permeates through the paracellular pathway (between cells).

An increased lactulose-to-mannitol ratio (LMR) in the urine is indicative of compromised intestinal barrier integrity, often referred to as "leaky gut."[2] The use of this compound is superior to unlabeled mannitol as it avoids the confounding issue of baseline contamination from dietary sources.[3] Studies have shown that baseline contamination of ¹²C-mannitol can be significant, while that of ¹³C-mannitol is approximately 20-fold lower.[3]

The following tables summarize urinary excretion data from studies comparing healthy individuals with patients suffering from celiac disease and Crohn's disease, conditions known to be associated with increased intestinal permeability.

Table 1: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Celiac Disease Patients

| Group | Lactulose Excretion (%) | Mannitol Excretion (%) | Lactulose/Mannitol Ratio (LMR) |

| Healthy Controls | 0.07 | 21.0 | 0.003 |

| Treated Celiac Disease | 0.15 | 10.9 | 0.013 |

| Untreated Celiac Disease | 0.63 | 17.6 | 0.038[4] |

Table 2: Urinary Excretion of Lactulose and Mannitol in Healthy Controls and Crohn's Disease Patients

| Group | Lactulose Excretion (%) | Mannitol Excretion (%) | Lactulose/Mannitol Ratio (LMR) |

| Healthy Controls | 0.07 | 21.0 | 0.003 |

| Crohn's Disease (in remission) | 0.42 | 21.0 | 0.021[5] |

Investigating Gut Microbiota Metabolism

Orally administered D-mannitol that is not absorbed in the small intestine passes into the colon, where it becomes a substrate for fermentation by the resident microbiota.[6][7] More than 95% of orally administered mannitol is utilized by intestinal microbes.[6] By tracing the ¹³C label from this compound into microbial metabolites, researchers can gain insights into the composition and metabolic capacity of the gut microbiome. This can be assessed through the analysis of labeled short-chain fatty acids (SCFAs) in fecal samples or the detection of ¹³CO₂ in breath tests.

Experimental Protocols

Intestinal Permeability Test using this compound and Lactulose

This protocol is a standard method for assessing intestinal permeability.

Patient Preparation:

-

Fasting: The patient should fast overnight for a minimum of 8 hours. Water is permitted.

-

Dietary Restrictions: For 24 hours prior to the test, the patient should avoid foods and beverages high in fructose, lactose, and mannitol. This includes most fruits, dairy products, and artificially sweetened foods.

-

Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids should be discontinued for at least 3 days prior to the test, as they can influence intestinal permeability.

Test Procedure:

-

Baseline Urine Collection: The patient should empty their bladder completely, and this urine sample is collected as a baseline.

-

Administration of Sugar Solution: The patient drinks a solution containing a precisely known amount of this compound (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in 250 mL of water.

-

Urine Collection: All urine is collected for a specified period, typically 5 to 6 hours after ingesting the solution. Some protocols may involve timed collections at intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to differentiate between small and large intestinal permeability.[4]

-

Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored frozen until analysis.

Analytical Methodology (HPLC-MS/MS):

-

Sample Preparation: A small volume of urine (e.g., 25 µL) is diluted with an internal standard solution.[4]

-

Chromatographic Separation: The diluted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a suitable column, such as a CARBOSep CoreGel 87C column.[4]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. This allows for the highly specific and sensitive quantification of this compound and lactulose.

This compound Breath Test for Gut Microbiota Activity

This is an emerging application to assess the metabolic activity of the gut microbiota.

Patient Preparation:

-

Fasting: The patient should fast for at least 12 hours prior to the test.

-

Dietary Restrictions: A low-fiber diet is recommended for 24 hours before the test to minimize background gas production.

-

Avoidance of Certain Activities: Smoking and vigorous exercise should be avoided on the day of the test.

Test Procedure:

-

Baseline Breath Sample: A baseline breath sample is collected to measure the natural abundance of ¹³CO₂.

-

Administration of this compound: The patient ingests a solution of this compound.

-

Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 3 hours.

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry. An increase in this ratio over time indicates the fermentation of this compound by the gut microbiota.

Signaling and Metabolic Pathways

Human Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose to fructose. While D-mannitol is a polyol, orally ingested mannitol is poorly absorbed and is not considered a significant substrate for the human polyol pathway. The vast majority of its metabolism is carried out by the gut microbiota.

Bacterial Metabolism of D-Mannitol

In the human gut, various bacteria can metabolize mannitol. The primary pathway involves the uptake of mannitol and its conversion to fructose-6-phosphate, which then enters glycolysis. Key enzymes in this process are mannitol-1-phosphate dehydrogenase and mannitol-2-dehydrogenase.[8][9] Bacteria such as Escherichia coli and Staphylococcus aureus are known to ferment mannitol.[7][10]

Experimental Workflow for Intestinal Permeability Test

The workflow for the intestinal permeability test using this compound is a multi-step process from patient preparation to data analysis.

Conclusion

This compound is an indispensable tool in modern metabolic research, offering a safe, reliable, and precise method for assessing intestinal permeability and investigating the metabolic functions of the gut microbiota. Its superiority over unlabeled mannitol in clinical and research settings is well-established. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective implementation of this compound in studies aimed at understanding gastrointestinal health and disease, as well as host-microbiome interactions.

References

- 1. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Global Analysis of Mannitol 2-Dehydrogenase in Lactobacillus reuteri CRL 1101 during Mannitol Production through Enzymatic, Genetic and Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is the sugar intestinal permeability test a reliable investigation for coeliac disease screening? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Utilization of orally administered D-[14C]mannitol via fermentation by intestinal microbes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of oral mannitol bowel preparation on colonic microflora and the risk of explosion during endoscopic diathermy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mannitol Utilization System of the Marine Bacterium Zobellia galactanivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannitol salt agar - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to D-Mannitol-13C6 for Researchers and Drug Development Professionals

Introduction

D-Mannitol-13C6 is a stable, isotopically labeled form of D-mannitol, a naturally occurring sugar alcohol. In this labeled variant, all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes this compound an invaluable tool in metabolic research, clinical diagnostics, and drug development. Its identical chemical properties to unlabeled D-mannitol ensure that it behaves similarly in biological systems, while the ¹³C labeling allows for its precise tracking and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on experimental protocols and data interpretation for the scientific community.

Chemical Structure and Properties

This compound is a hexahydric alcohol with the chemical formula ¹³C₆H₁₄O₆. The presence of six chiral centers gives rise to several stereoisomers, with the D-isomer being the most common.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₄O₆ | [1] |

| IUPAC Name | (2R,3R,4R,5R)-[¹³C₆]hexane-1,2,3,4,5,6-hexol | [2] |

| CAS Number | 287112-34-9 | [3] |

| Molecular Weight | 188.13 g/mol | [1][4] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 167-170 °C | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | [3][4] |

| Chemical Purity | ≥98% to 99% (CP) | [3][4][5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [6][] |

| Storage | 2-8 °C | [3][] |

| SMILES String | O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O | [4] |

| InChI Key | FBPFZTCFMRRESA-CRWJSTOYSA-N | [4] |

Key Applications

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard in analytical chemistry.

-

Metabolic and Biochemical Research: It serves as a tracer for studying carbohydrate metabolism, sugar transport, and osmotic regulation. The full ¹³C labeling enables precise tracking of its metabolic fate in vivo and in vitro.[8]

-

Analytical Chemistry: this compound is an ideal internal standard for the quantitative analysis of mannitol and other polyols in complex biological matrices by isotope dilution mass spectrometry, enhancing the accuracy and reproducibility of measurements.

-

Pharmaceutical and Clinical Studies: It is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of sugar alcohols. A significant clinical application is in the assessment of intestinal permeability.

Experimental Protocols

Assessment of Intestinal Permeability

A common application of this compound is in the dual-sugar absorption test to assess intestinal permeability. This test measures the ability of non-metabolized sugars to pass through the intestinal barrier. This compound is used as a marker for the transcellular pathway.

Methodology:

-

Patient Preparation: Patients are required to fast overnight (minimum 8 hours) before the test.

-

Administration of Sugar Solution: A solution containing a known amount of this compound (e.g., 100 mg) and a larger, less permeable sugar like lactulose (e.g., 1g) dissolved in water (e.g., 250 mL) is orally administered to the patient.

-

Urine Collection: All urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours).

-

Sample Preparation:

-

An aliquot of the collected urine (e.g., 25 µL) is taken.

-

An internal standard (e.g., a known concentration of ¹²C-mannitol or another labeled compound) is added.

-

The sample is diluted (e.g., 11-fold) with a suitable solvent.

-

-

Analysis by LC-MS/MS:

-

The prepared urine samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic separation is typically achieved on a normal-phase column.

-

The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to specifically detect and quantify this compound and lactulose.

-

-

Data Analysis: The amount of each sugar excreted in the urine is calculated and expressed as a percentage of the ingested dose. The ratio of lactulose to mannitol excretion is then determined to assess intestinal permeability.

Metabolic Tracing Studies

This compound can be used to trace the metabolic fate of mannitol in various biological systems, such as cell cultures or animal models.

Methodology:

-

Cell Culture and Labeling:

-

Cells are cultured in a standard medium.

-

The medium is then replaced with a medium containing this compound at a specific concentration.

-

Cells are incubated for various time points to allow for the uptake and metabolism of the labeled mannitol.

-

-

Metabolite Extraction:

-

The cells are rapidly quenched to halt metabolic activity.

-

Intracellular metabolites are extracted using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

-

Analysis by Mass Spectrometry or NMR:

-

The extracted metabolites are analyzed by high-resolution mass spectrometry (e.g., LC-QTOF MS) or NMR spectroscopy.

-

The analysis will identify and quantify the ¹³C-labeled downstream metabolites of this compound.

-

-

Metabolic Flux Analysis: The isotopic labeling patterns in the downstream metabolites are used to calculate the flux through the relevant metabolic pathways.

Signaling Pathways and Metabolic Fate

In many organisms, D-mannitol is metabolized by conversion to fructose-6-phosphate, which then enters central carbon metabolism, primarily glycolysis. The key enzyme in this conversion is mannitol-1-phosphate dehydrogenase.

This compound is a powerful and versatile tool for scientists and researchers in the fields of metabolism, clinical diagnostics, and drug development. Its stable isotopic label allows for precise and accurate tracing and quantification in complex biological systems. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for the effective application of this compound in a variety of research settings. As our understanding of metabolic pathways and their role in health and disease continues to grow, the importance of tools like this compound in elucidating these complex processes will undoubtedly increase.

References

- 1. scbt.com [scbt.com]

- 2. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Mannitol-[13C6], CasNo.287112-34-9 BOC Sciences United States [bocscichem.lookchem.com]

- 4. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. D-MANNITOL | Eurisotop [eurisotop.com]

- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China D-[UL-13C6]Mannitol丨CAS 287112-34-9 Manufacturers Suppliers Factory - Custom Service [leapchem.com]

A Technical Guide to D-Mannitol-13C6: Sourcing, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on D-Mannitol-13C6, a stable isotope-labeled sugar alcohol crucial for a variety of research and development applications. This document outlines key suppliers, purchasing information, and detailed technical specifications. Furthermore, it presents experimental protocols for its use in metabolic flux analysis, as an internal standard in mass spectrometry, and in specialized diagnostic tests, providing a valuable resource for study design and execution.

This compound: Supplier and Purchasing Information

This compound is available from a range of specialized chemical suppliers. The choice of supplier may depend on factors such as required purity, isotopic enrichment, available quantities, and cost. Below is a comparative summary of offerings from prominent suppliers.

Supplier Comparison

| Supplier | Purity/Assay | Isotopic Enrichment | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥99% (CP) | 99 atom % 13C | Custom packaging available upon request | 287112-34-9 |

| LGC Standards | - | - | 5 mg, 50 mg | - |

| Santa Cruz Biotechnology | - | - | - | 287112-34-9 |

| MedchemExpress | ≥98.0% | - | 1 mg, 5 mg, 10 mg; larger quantities available by quote | 287112-34-9 |

| Eurisotop | 98% | 99% | 0.1 g; larger quantities available by quote | 287112-34-9 |

| CP Lab Safety | - | - | 100 mg | 287112-34-9 |

| Axios Research | - | - | - | 287112-34-9 |

Purchasing and Shipping Information

Purchasing: Most suppliers require users to register for an account to view pricing and place orders. For larger or custom quantities, a direct quote request is typically necessary. Many suppliers explicitly state that this compound is for "research use only" and not for diagnostic or therapeutic use in humans.[1]

Shipping and Storage: this compound is a solid, typically a white powder, and is generally shipped at ambient temperatures. For long-term storage, it is recommended to keep the compound in a desiccated environment at room temperature.[1] Specific storage conditions may be found on the product's Certificate of Analysis or Safety Data Sheet (SDS).

Technical and Experimental Protocols

This compound is a versatile tool in metabolic research. Its primary applications include its use as a tracer in metabolic flux analysis, as an internal standard for quantitative analysis by NMR or mass spectrometry, and in diagnostic breath tests.

This compound in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. 13C-labeled substrates are central to this methodology.

Experimental Workflow:

References

A Comprehensive Technical Guide to the Safe Handling of D-Mannitol-13C6 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of D-Mannitol-13C6 in a laboratory setting. It is intended for professionals in research, science, and drug development who utilize this isotopically labeled compound in their work.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of D-Mannitol, where all six carbon atoms are the 13C isotope. Its properties are largely similar to that of its unlabeled counterpart.

| Property | Value | References |

| Linear Formula | HO13CH2[13CH(OH)]413CH2OH | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2][3][4][5][6] |

| Appearance | White crystalline powder or solid | [7][8][9] |

| Odor | Odorless | [7][9][10][11][12] |

| Melting Point | 165 - 170 °C (329 - 338 °F) | [1][2][10][11][12] |

| Solubility | Soluble in water | [10][12][13] |

| Isotopic Purity | ≥99 atom % 13C | [1][2] |

| Storage Temperature | Room temperature; desiccated | [3][6] |

Hazard Identification and Safety Precautions

D-Mannitol is generally considered a low-hazard substance.[8][14] However, as a fine powder, it can cause mechanical irritation to the eyes, skin, and respiratory tract.[8]

Potential Health Effects: [5][8]

-

Eye Contact: May cause mechanical irritation, redness, and pain.[5][8]

-

Skin Contact: May cause skin irritation.[8]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[8]

-

Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.[8]

Safety Precautions:

-

Use in a well-ventilated area.[8]

-

Avoid contact with eyes, skin, and clothing.[10][11][12][15]

-

Wash hands thoroughly after handling.[8]

Exposure Controls and Personal Protective Equipment

Currently, no specific occupational exposure limits have been established for D-Mannitol.[7] However, the exposure limits for "Particulates Not Otherwise Regulated (PNOR)" are applicable.[7]

| Regulatory Body | Exposure Limit (PNOR) | Details |

| OSHA (PEL) | 15 mg/m³ | TWA, total dust[7] |

| 5 mg/m³ | TWA, respirable fraction[7] | |

| NIOSH (REL) | 15 mg/m³ | TWA, total dust[7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][10][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11] The use of disposable gloves is often preferred.[16]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be worn.[5][8]

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if symptoms occur. | [8][11][15] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. | [8][15] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration. | [8][15] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [8][11][15] |

Handling and Storage

-

Handling: Minimize dust generation.[7][8] Avoid contact with skin, eyes, and clothing.[11][12] Ensure adequate ventilation.[8][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][15] Store away from incompatible materials such as strong oxidizing agents.[8][10][11][12][15]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[11][13][15]

-

Environmental Precautions: Should not be released into the environment.[11][13]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[11][13][15] For small spills, dampen the solid material with water before transferring to a container.[5][9]

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with all federal, state, and local regulations.[15] Chemical wastes should be disposed of through a licensed commercial waste collection service.[15]

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis (MFA) to quantify the flow of carbon through metabolic pathways.[12][17][18] Below is a generalized protocol for a typical 13C-MFA experiment using this compound.

Objective: To determine the metabolic flux in cultured cells using this compound.

Materials:

-

This compound

-

Cell culture medium deficient in unlabeled mannitol

-

Cultured cells of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Extraction solvent (e.g., 80% methanol)

-

Instrumentation for analysis (e.g., LC-MS, GC-MS, or NMR)

Methodology:

-

Cell Culture:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing this compound as the sole carbon source or in a defined ratio with unlabeled mannitol.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by, for example, aspirating the medium and adding a cold extraction solvent.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis:

-

Data Analysis:

Signaling Pathways and Mechanisms of Action

D-Mannitol exerts its biological effects primarily through its osmotic properties. It is also known to influence specific signaling pathways.

Mechanism of Osmotic Diuresis

D-Mannitol is an osmotic diuretic that increases urine output by drawing water from tissues into the bloodstream, which is then filtered by the kidneys.[4][8][9][14][20]

Caption: Mechanism of D-Mannitol induced osmotic diuresis.

Endothelial Cell Apoptosis Signaling

Hypertonic concentrations of mannitol can induce apoptosis in endothelial cells through the activation of specific signaling cascades.[1][7][15]

Caption: Mannitol-induced signaling in endothelial cells.

Neural Stem Cell Proliferation Inhibition

Mannitol can inhibit the proliferation of neural stem cells via the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][10]

Caption: Mannitol's effect on neural stem cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using this compound.

Caption: Workflow for 13C Metabolic Flux Analysis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scbt.com [scbt.com]

- 6. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Mannitol? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. mednexus.org [mednexus.org]

- 11. researchgate.net [researchgate.net]

- 12. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Mannitol (69-65-8) 13C NMR [m.chemicalbook.com]

- 14. thelaymedicalman.com [thelaymedicalman.com]

- 15. ahajournals.org [ahajournals.org]

- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. vanderbilt.edu [vanderbilt.edu]

- 18. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. passwithpass.com [passwithpass.com]

An In-depth Technical Guide to D-Mannitol-13C6 for Researchers and Drug Development Professionals

An overview of the physicochemical properties and significant applications of D-Mannitol-13C6, a stable isotope-labeled sugar alcohol crucial for advancements in metabolic research and pharmaceutical development.

This technical guide provides essential information on this compound, including its Chemical Abstracts Service (CAS) number and molecular weight. It details a key experimental application in assessing intestinal permeability and explores its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized below. This stable isotope-labeled compound is a valuable tool in various scientific disciplines due to its distinct mass, which allows it to be differentiated from its unlabeled counterpart in mass spectrometry-based analyses.

| Property | Value |

| CAS Number | 287112-34-9 |

| Molecular Formula | ¹³C₆H₁₄O₆ |

| Molecular Weight | 188.13 g/mol |

Experimental Protocol: Assessment of Intestinal Permeability using this compound

This compound serves as a superior alternative to unlabeled mannitol for in vivo assessment of intestinal permeability, often referred to as a "leaky gut" assay. The use of the ¹³C-labeled version mitigates the interference from dietary sources of unlabeled mannitol, thereby enhancing the accuracy of the test.[1][2] A typical protocol for such a study is outlined below.

Objective: To quantify the passage of this compound from the intestinal lumen into the bloodstream, which is indicative of the integrity of the intestinal barrier.

Materials:

-

This compound

-

Lactulose (often co-administered as a marker for paracellular transport)

-

Deionized water

-

Urine collection containers

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Patient Preparation: Participants are required to fast overnight (a minimum of 8 hours) to ensure an empty gastrointestinal tract.

-

Baseline Sample Collection: A baseline urine sample is collected before the administration of the test solution.

-

Administration of Test Solution: A solution containing a precisely weighed amount of this compound and lactulose dissolved in water is ingested by the participant. A common dosage is 100 mg of this compound and 1 g of lactulose in 250 mL of water.[3]

-

Timed Urine Collection: All urine is collected over a specified period, typically 6 hours post-ingestion.

-

Sample Processing: The total volume of the collected urine is measured. An aliquot of the urine is then prepared for analysis. This may involve dilution and the addition of an internal standard.

-

HPLC-MS/MS Analysis: The prepared urine samples are analyzed using an HPLC-MS/MS system. The ¹³C-labeled mannitol is separated from other urinary components and its concentration is accurately quantified.[1]

-

Data Analysis: The amount of this compound excreted in the urine is calculated as a percentage of the ingested dose. This percentage reflects the proportion of the sugar that was absorbed through the intestinal wall. An elevated level of urinary this compound can be indicative of increased intestinal permeability.

D-Mannitol and its Role in Cellular Signaling

Recent research has demonstrated that D-mannitol can influence cellular processes by modulating specific signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[4][5][6] Hyperosmotic stress induced by mannitol can lead to the activation of the p38 MAPK pathway.[4]

Below is a diagram illustrating a simplified representation of the p38 MAPK signaling pathway that can be activated by cellular stressors, including hyperosmotic conditions induced by mannitol.

Caption: Simplified p38 MAPK signaling cascade activated by D-mannitol.

This pathway highlights how an external stimulus like hyperosmotic stress from D-mannitol can be transduced into a cellular response. The activation of this pathway has significant implications in various physiological and pathological conditions and is an area of active investigation in drug development. For instance, studies have shown that at clinical concentrations, mannitol can induce apoptosis in endothelial cells through the activation of multiple signaling pathways, including stress kinases like p38 MAPK.[7][8]

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MAPK signaling pathway | Abcam [abcam.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle and Application of D-Mannitol-13C6 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of D-Mannitol-13C6 as a metabolic tracer. This compound is a stable, isotopically labeled sugar alcohol that serves as a powerful tool in biomedical research, primarily for the assessment of intestinal permeability and the detection of bacterial infections. Its key advantage lies in its metabolic inertness in humans, allowing for precise tracking and measurement.

Core Principles of this compound as a Metabolic Tracer

This compound is a non-radioactive, stable isotope-labeled version of D-mannitol. The core principle of its use as a metabolic tracer hinges on the fact that it is readily metabolized by a variety of bacteria but is only minimally absorbed and not significantly metabolized by humans.[1] This differential metabolism allows researchers to distinguish between host and microbial metabolic activities.

When used to assess intestinal permeability , orally administered this compound is passively absorbed through the small intestine via the transcellular pathway. The amount of this compound excreted in the urine over a specific period is proportional to the absorptive capacity of the small intestine.[2] It is often co-administered with a larger, less permeable sugar like lactulose, which primarily crosses the intestinal barrier via the paracellular pathway (between cells). An increased lactulose to mannitol ratio in the urine can indicate compromised intestinal barrier function or "leaky gut".[3] The use of the 13C-labeled mannitol is superior to unlabeled mannitol as it significantly reduces issues with baseline contamination from dietary sources.[2]

For the detection of bacterial infections , the principle is that pathogenic bacteria can utilize this compound as a carbon source.[4] During their metabolic processes, these bacteria break down the this compound, releasing the labeled carbon as 13CO2. This labeled carbon dioxide is then absorbed into the bloodstream, transported to the lungs, and exhaled. The detection of an elevated level of 13CO2 in the breath of a subject administered this compound is indicative of an active bacterial infection.[4]

Applications of this compound

Assessment of Intestinal Permeability

This compound is a valuable tool for studying intestinal barrier function in various gastrointestinal and systemic diseases, including celiac disease, Crohn's disease, and irritable bowel syndrome (IBS).[2]

This protocol is adapted from a study by Grover et al. and is intended for research purposes.

Patient Preparation:

-

Patients should fast overnight (minimum 8 hours). Water is permitted.[5]

-

Discontinue non-essential medications and supplements, especially those containing sorbitol or mannitol, for at least 3 days prior to the test.[5]

-

Avoid high-intensity exercise for 2 days before and on the day of the test.[6]

Test Procedure:

-

Collect a baseline urine sample.

-

Administer an oral solution of 100 mg of this compound, often alongside 1g of lactulose, dissolved in 250 mL of water.[2]

-

Collect all urine for the next 6 hours. Some protocols may involve timed collections (e.g., 0-2 hours and 2-6 hours) to assess permeability in different sections of the intestine.[2][6]

-

No food should be consumed during the 6-hour urine collection period. Water intake is encouraged to ensure adequate urine output.[5]

Sample Analysis (HPLC-Tandem Mass Spectrometry):

-

Urine samples are typically diluted and spiked with an internal standard.

-

Separation is achieved using High-Performance Liquid Chromatography (HPLC).

-

Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. Specific mass transitions are monitored for this compound and lactulose.[2]

The following table summarizes quantitative data on the cumulative urinary excretion of 12C-Mannitol versus 13C-Mannitol, demonstrating the lower baseline contamination of the labeled tracer.

| Time Interval | Mean Cumulative Excretion of 12C-Mannitol (mg) | Mean Cumulative Excretion of 13C-Mannitol (mg) |

| Baseline | 2.0 | 0.1 |

| 0-2 hours | 15.0 | 15.0 |

| 2-8 hours | 30.0 | 25.0 |

| 8-24 hours | 78.0 | 31.0 |

Data adapted from Grover et al. The results highlight the significantly lower baseline excretion of 13C-mannitol and a more physiologically expected excretion pattern over 24 hours compared to 12C-mannitol.[2]

Detection of Bacterial Infections (Breath Test)

The use of this compound in breath tests to detect bacterial infections is an emerging application with promising results in preclinical studies, particularly for infections caused by bacteria such as E. coli.[4]

Note: This is a generalized protocol based on the principles of 13C-breath tests. Specific parameters for this compound are still under investigation and require further validation in human studies.

Patient Preparation:

-

Patients should fast overnight (minimum 8 hours).[7]

-

Discontinue any antibiotics for at least two weeks prior to the test.[7]

Test Procedure:

-

Collect a baseline breath sample into a collection bag or tube.

-

Administer a solution of this compound. The optimal dosage for this application is yet to be determined in humans.

-

Collect subsequent breath samples at timed intervals (e.g., every 15-30 minutes) for a period of 1-2 hours.

-

The collected breath samples are analyzed for the ratio of 13CO2 to 12CO2 using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS).

Quantitative data from human clinical trials for the this compound breath test for general bacterial infections is not yet widely available. However, preclinical studies in mice have shown a significant increase in exhaled 13CO2 in infected animals compared to controls. Furthermore, a considerable decrease in 13CO2 levels was observed in infected mice following antibiotic treatment, indicating the potential of this method for monitoring therapeutic efficacy.[4]

Visualizations

Mammalian Absorption and Excretion of this compound

Caption: Mammalian handling of orally ingested this compound.

Bacterial Metabolism of this compound

Caption: Simplified bacterial metabolic pathway for this compound.

Experimental Workflow: Intestinal Permeability Test

Caption: Workflow for the this compound intestinal permeability test.

Experimental Workflow: Bacterial Infection Breath Test

Caption: Generalized workflow for the this compound bacterial infection breath test.

Conclusion

This compound is a versatile and valuable metabolic tracer with well-established applications in assessing intestinal permeability and emerging potential for the non-invasive detection of bacterial infections. Its favorable safety profile as a stable isotope and its differential metabolism between humans and bacteria make it a powerful tool for researchers and clinicians. As analytical techniques continue to advance, the applications of this compound in understanding host-microbe interactions and in diagnostic medicine are likely to expand.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel breath test shows promise for diagnosing and monitoring bacterial infections | News | The Microbiologist [the-microbiologist.com]

- 5. gdx.net [gdx.net]

- 6. genieur.eu [genieur.eu]

- 7. Breath Testing » Division of Gastroenterology, Hepatology & Nutrition » College of Medicine » University of Florida [gastroliver.medicine.ufl.edu]

A Technical Guide to Stable Isotope Labeling with D-Mannitol-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of compounds through metabolic pathways. D-Mannitol-13C6, a fully labeled stable isotope of the sugar alcohol mannitol, serves as a valuable tracer in various scientific disciplines, from metabolic research to drug development. Its chemical properties, identical to its unlabeled counterpart, ensure it follows the same metabolic routes, while the six-carbon-13 isotope enrichment allows for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in stable isotope labeling studies.

Core Principles of this compound Labeling

The fundamental principle behind using this compound is to introduce a labeled precursor into a biological system and monitor its incorporation into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes. The key advantages of using this compound include:

-

High Isotopic Purity: Commercially available this compound typically has an isotopic purity of over 99 atom % 13C, ensuring a strong and clear signal for detection.

-

Chemical Stability: Mannitol is a stable sugar alcohol, making it suitable for a variety of experimental conditions.

-

Biological Relevance: Mannitol plays a role in various physiological and pathological processes, including osmotic regulation and carbohydrate metabolism.[1]

-

Reduced Background Interference: In applications such as intestinal permeability testing, using 13C-labeled mannitol significantly reduces background noise from dietary sources of unlabeled mannitol, leading to more accurate results.[2][3]

Applications of this compound

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a key application for this compound. By tracing the flow of the 13C label through metabolic pathways, researchers can quantify the rates of intracellular reactions. This is particularly useful for understanding how cellular metabolism is altered in disease states or in response to drug treatment.

Intestinal Permeability Assessment

This compound is increasingly used as a biomarker to measure intestinal permeability.[2][3] After oral administration, the amount of labeled mannitol excreted in the urine is quantified. This provides a more accurate measure of gut barrier function compared to using unlabeled mannitol, as it avoids interference from dietary mannitol.[2][3]

Drug Development and ADME Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. This compound can be used as a non-radioactive tracer in preclinical studies to investigate the impact of a drug on carbohydrate metabolism or to serve as an internal standard for the quantification of unlabeled mannitol. Stable isotope tracers are integral to modern drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound

This protocol outlines a general procedure for a 13C-MFA experiment in cell culture.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency in standard culture medium.

- On the day of the experiment, replace the standard medium with a medium containing this compound as the primary carbon source. The concentration of this compound should be optimized based on the cell type and experimental goals.

- Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled mannitol. This time course should be optimized to achieve isotopic steady state.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

4. LC-MS Analysis:

- Analyze the samples using an LC-MS system capable of high-resolution mass analysis.

- Develop a chromatographic method to separate the metabolites of interest.

- Acquire data in full scan mode to detect all labeled and unlabeled metabolites.

5. Data Analysis:

- Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs).

- Correct the MIDs for the natural abundance of 13C.

- Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic model and estimate the metabolic fluxes.

Protocol 2: In Vivo Intestinal Permeability Assessment

This protocol is adapted from studies on intestinal permeability in human subjects.[2]

1. Subject Preparation:

- Subjects should fast overnight prior to the test.

- A baseline urine sample is collected.

2. Administration of Labeled Mannitol:

- A solution containing a known amount of this compound (e.g., 100 mg) and a marker for paracellular permeability (e.g., lactulose) is ingested by the subject.[2]

3. Urine Collection:

- Urine is collected over a specified period (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[2]

4. Sample Preparation and Analysis:

- Urine samples are centrifuged to remove any sediment.

- The concentrations of this compound and lactulose in the urine are quantified using a validated LC-MS/MS method.

5. Data Analysis:

- The cumulative excretion of this compound is calculated for each collection period.

- The lactulose to mannitol ratio can also be calculated to assess the integrity of the intestinal barrier.

Data Presentation

Quantitative data from stable isotope labeling experiments are typically presented in tables that summarize the mass isotopologue distributions (MIDs) of key metabolites or the urinary excretion of the labeled tracer.

Table 1: Representative Mass Isotopologue Distribution (MID) Data from a this compound Tracing Experiment

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Fructose-6-Phosphate | 0.10 | 0.05 | 0.05 | 0.10 | 0.15 | 0.25 | 0.30 |

| Mannitol-1-Phosphate | 0.05 | 0.03 | 0.02 | 0.05 | 0.10 | 0.25 | 0.50 |

| Sedoheptulose-7-Phosphate | 0.20 | 0.10 | 0.15 | 0.20 | 0.15 | 0.10 | 0.10 |

| Ribose-5-Phosphate | 0.30 | 0.15 | 0.20 | 0.15 | 0.10 | 0.05 | 0.05 |

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data are hypothetical and for illustrative purposes.

Table 2: Urinary Excretion of 12C-Mannitol vs. 13C-Mannitol in Healthy Volunteers

| Time Period | Mean Cumulative 12C-Mannitol Excretion (mg) | Mean Cumulative 13C-Mannitol Excretion (mg) | P-value |

| Baseline | 1.0 | 0.05 | <0.01 |

| 0-2 hours | 25.0 | 24.5 | >0.05 |

| 2-8 hours | 40.0 | 35.0 | >0.05 |

| 8-24 hours | 78.0 | 31.0 | <0.05 |

Adapted from a study on intestinal permeability.[2] This table demonstrates the significantly lower baseline contamination of 13C-mannitol.

Mandatory Visualizations

Mannitol Metabolism Pathway

The following diagram illustrates the key enzymatic reactions in mannitol metabolism. This compound would enter these pathways and its labeled carbons would be incorporated into the subsequent intermediates.

Caption: Key enzymatic steps in the mannitol metabolic pathway.

Experimental Workflow for this compound Stable Isotope Labeling

This diagram outlines the general workflow for a stable isotope labeling experiment using this compound, from sample preparation to data analysis.

Caption: A generalized workflow for a this compound stable isotope labeling experiment.

References

An In-Depth Technical Guide to the Applications of D-Mannitol-13C6 in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol-13C6, a stable isotope-labeled form of the sugar alcohol D-mannitol, has emerged as a valuable tool in biomedical research. Its chemical properties, identical to its unlabeled counterpart, allow it to participate in biological processes without altering them, while the 13C labeling enables precise tracking and quantification. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its integration into research and development workflows.

D-Mannitol is a naturally occurring sugar alcohol that is minimally metabolized by mammalian cells.[1] This property makes its labeled version, this compound, an excellent tracer for various physiological and pathophysiological investigations. The full labeling of all six carbon atoms provides a significant mass shift, enhancing its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary applications of this compound in biomedical research include:

-

Assessment of Intestinal Permeability: As a superior alternative to unlabeled mannitol, it allows for more accurate measurement of gut barrier function.[4]

-

Metabolic and Biochemical Research: It serves as a tracer to study carbohydrate metabolism and transport.[5]

-

Novel Breath Tests for Bacterial Infections: Its specific metabolism by certain bacteria offers a non-invasive diagnostic approach.

-

Internal Standard for Quantitative Analysis: Its use improves the accuracy and reproducibility of measuring mannitol and other polyols in complex biological matrices.[5][6]

Assessment of Intestinal Permeability

The assessment of intestinal permeability, often referred to as "leaky gut," is crucial in understanding the pathophysiology of numerous gastrointestinal and systemic diseases.[4] The lactulose to mannitol ratio is a widely used marker for this assessment. However, the presence of unlabeled mannitol in various foods and medications can lead to high baseline levels in urine, confounding the test results. This compound overcomes this limitation by providing a probe that is distinguishable from dietary mannitol.[4]

Advantages of this compound in Permeability Testing

Studies have shown that baseline urinary contamination with 13C-mannitol is approximately 20-fold lower than with unlabeled 12C-mannitol.[4] This significantly improves the signal-to-noise ratio and the sensitivity of the test, particularly for detecting subtle changes in gut permeability.

Quantitative Data: Urinary Excretion of 13C-Mannitol vs. 12C-Mannitol

The following table summarizes the mean cumulative urinary excretion of co-administered 13C-mannitol and 12C-mannitol in healthy volunteers, demonstrating the significantly lower baseline and more predictable excretion pattern of the labeled compound.

| Time Interval | Mean Cumulative Excretion of 13C-Mannitol (mg) | Mean Cumulative Excretion of 12C-Mannitol (mg) |

| Baseline (pre-dose) | 0.13 | 2.57 |

| 0-2 hours | 13.65 | 15.75 |

| 2-8 hours | 12.95 | 25.41 |

| 8-24 hours | 4.38 | 36.47 |

| Total (0-24 hours) | 31.21 | 77.63 |

| Data sourced from a study in healthy volunteers who ingested 100 mg of each mannitol type.[4] |

Experimental Protocol: Intestinal Permeability Test

This protocol is based on a study conducted on healthy human volunteers.

1. Patient Preparation:

-

Patients should fast overnight (minimum 8 hours).

-

A baseline urine sample is collected before the test solution is administered.

-

Dietary restrictions should be followed for at least 24 hours prior to the test to avoid foods containing lactulose and mannitol.

2. Test Solution Administration:

-

Prepare a solution containing 100 mg of this compound and 1 g of lactulose dissolved in 250 mL of water.

-

The patient should drink the entire solution.

3. Urine Collection:

-

Urine is collected over a 24-hour period in separate timed intervals:

-

0 to 2 hours

-

2 to 8 hours

-

8 to 24 hours

-

4. Sample Analysis (HPLC-Tandem Mass Spectrometry):

-

Sample Preparation:

-

Add 25 µL of urine to a 96-well plate.

-

Add 250 µL of an internal standard solution (e.g., a known concentration of this compound in a clean matrix) to each sample, quality control, and calibrator.

-

-

Chromatography:

-

Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm)

-

Mobile Phase: Isocratic 5% methanol/water containing 0.1 mM ammonium acetate

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), negative mode

-

Mode: Multiple Reaction Monitoring (MRM)

-

Monitored Transitions:

-

12C-Mannitol: 181.05 -> 89.0

-

13C-Mannitol: 187.1 -> 92.0 (Note: The exact transition may vary slightly based on the specific labeled positions and instrument).

-

Lactulose: 341.1 -> 161.1

-

-

5. Data Analysis:

-

Calculate the cumulative excretion of 13C-mannitol and lactulose in milligrams for each time interval.

-

The ratio of lactulose to 13C-mannitol excretion is used as the primary indicator of intestinal permeability. An increased ratio suggests increased permeability.

Experimental Workflow Diagram

Breath Tests for Bacterial Infections

A promising and novel application of this compound is in the non-invasive detection of bacterial infections. The principle of this test relies on the fact that certain pathogenic bacteria can metabolize mannitol, while mammalian cells do not. When this compound is introduced, metabolically active bacteria will break it down, releasing carbon dioxide labeled with 13C ([13C]CO2). This [13C]CO2 is absorbed into the bloodstream and subsequently exhaled, where it can be detected and quantified.

Preclinical studies in mice have demonstrated the feasibility of this approach for detecting E. coli infections. In these studies, intravenously administered 13C-mannitol led to the production of [13C]CO2 in the breath of infected mice but not in healthy controls. This method holds potential for both diagnosing infections and monitoring the efficacy of antibiotic treatments in real-time.

Bacterial Metabolism of Mannitol

The metabolic pathway for mannitol in many bacteria involves its transport into the cell and subsequent conversion into fructose-6-phosphate, which then enters the glycolytic pathway. A key enzyme in this process is mannitol-1-phosphate dehydrogenase.

Proposed Experimental Protocol: 13C-Mannitol Breath Test

While a standardized human protocol for the 13C-mannitol breath test is still under development, the following proposed protocol is based on the well-established 13C-urea breath test for Helicobacter pylori infection.

1. Patient Preparation:

-

Patients should fast for a minimum of 6 hours.

-

Avoid antibiotics for at least 4 weeks prior to the test.

2. Baseline Breath Sample:

-

Collect a baseline breath sample by having the patient exhale into a collection bag or tube.

3. Administration of this compound:

-

The optimal dose for human administration is yet to be determined. Based on preclinical studies and other breath tests, a dose in the range of 50-100 mg dissolved in water is a potential starting point for clinical validation.

4. Post-Dose Breath Sample Collection:

-

Collect breath samples at timed intervals (e.g., 15, 30, 45, and 60 minutes) after administration of the this compound solution.

5. Sample Analysis:

-

Analyze the breath samples for the ratio of [13C]CO2 to [12C]CO2 using isotope ratio mass spectrometry or infrared spectroscopy.

6. Interpretation of Results:

-

A significant increase in the [13C]CO2/[12C]CO2 ratio in the post-dose samples compared to the baseline indicates the presence of bacteria capable of metabolizing mannitol. A cut-off value would need to be established through clinical trials.

This compound as an Internal Standard

In quantitative analytical chemistry, particularly in mass spectrometry-based methods, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard is considered the gold standard as its chemical and physical properties are nearly identical to the analyte of interest.

This compound serves as an excellent internal standard for the quantification of unlabeled mannitol in biological samples such as plasma and urine.[5][6]

General Protocol for Use as an Internal Standard in LC-MS/MS

1. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Prepare a stock solution of the unlabeled mannitol standard at the same concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

-

Serially dilute the unlabeled mannitol stock solution to create a series of calibration standards at different concentrations.

-

Spike blank biological matrix (e.g., drug-free plasma or urine) with the calibration standards and a fixed concentration of the this compound internal standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

To the unknown biological samples, add the same fixed concentration of the this compound internal standard as used for the calibration curve.

-

Perform sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interferences.

4. LC-MS/MS Analysis:

-

Analyze the prepared samples, calibration standards, and QCs using an appropriate LC-MS/MS method.

-

Monitor the specific mass transitions for both unlabeled mannitol and this compound.

5. Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing Studies

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. While D-glucose-13C6 is more commonly used for central carbon metabolism studies, this compound can be employed in specific contexts, such as investigating the metabolism of sugar alcohols or in organisms that readily utilize mannitol as a carbon source.

The experimental design for a metabolic tracing study with this compound would involve introducing the labeled substrate to a biological system (e.g., cell culture, perfused organ, or whole organism) and then analyzing the incorporation of the 13C label into downstream metabolites using mass spectrometry or NMR spectroscopy. The pattern and extent of labeling provide insights into the activity of different metabolic pathways.

Detailed protocols for metabolic tracing are highly dependent on the specific research question and biological system. Researchers would need to develop and validate a method tailored to their experimental needs, including the concentration of the tracer, the duration of labeling, and the analytical method for detecting labeled metabolites.

Conclusion

This compound is a versatile and powerful tool in the biomedical researcher's arsenal. Its superiority in assessing intestinal permeability is well-documented, offering a more sensitive and reliable alternative to unlabeled mannitol. The emerging application in non-invasive breath tests for bacterial infections holds significant promise for future diagnostic and monitoring strategies. Furthermore, its role as an ideal internal standard enhances the accuracy of quantitative bioanalysis. As research continues, the applications of this compound are likely to expand, further solidifying its importance in advancing our understanding of health and disease.

References

- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

D-Mannitol-13C6 Protocol for In Vivo Metabolic Flux Analysis: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a sugar alcohol, is minimally metabolized by mammalian cells but is readily fermented by the gut microbiota. When labeled with the stable isotope carbon-13 (¹³C), D-mannitol becomes a powerful tool for in vivo metabolic flux analysis. The use of D-Mannitol-¹³C6, where all six carbon atoms are labeled, offers a non-radioactive and safe method to probe two key physiological processes: intestinal permeability and the metabolic activity of the gut microbiome. Its key advantage over unlabeled mannitol is the significant reduction in baseline interference from dietary sources, leading to more accurate and sensitive measurements[1][2][3].

This document provides detailed application notes and experimental protocols for the two primary in vivo applications of D-Mannitol-¹³C6:

-

Assessment of Intestinal Permeability: Utilized as a marker to evaluate the integrity of the gut barrier.

-

Analysis of Gut Microbiota Metabolism: Employed as a substrate in a breath test to quantify microbial fermentation in the gut.

Application 1: Assessment of Intestinal Permeability

Principle

The intestinal permeability test, often referred to as the "leaky gut" test, assesses the integrity of the intestinal barrier. In a healthy gut, small molecules like mannitol are passively absorbed to a limited extent, while larger molecules like lactulose are generally excluded. In conditions associated with increased intestinal permeability, the paracellular pathways (junctions between intestinal cells) become more porous, leading to increased absorption and subsequent urinary excretion of larger molecules.

By orally administering D-Mannitol-¹³C6 along with a larger, non-metabolized sugar like lactulose, and subsequently measuring their concentrations in the urine, researchers can determine the lactulose to mannitol ratio (L/M ratio). An elevated L/M ratio is indicative of increased intestinal permeability[4][5]. The use of ¹³C-mannitol significantly improves the accuracy of this test by eliminating the confounding variable of dietary mannitol[1][2].

Experimental Protocol

This protocol is designed for human studies but can be adapted for animal models.

1. Subject Preparation:

-

Subjects should fast overnight (minimum 8 hours) before the test[1].

-

A list of restricted foods, beverages, and medications should be provided to the subjects to be avoided for a specific period before the test. This typically includes:

2. Materials:

-

Lactulose.

-

Purified water.

-

Urine collection containers.

-

Thimerosal or other preservatives for urine samples (optional)[10].

3. Preparation of Oral Solution:

-

A typical oral solution for an adult human subject consists of:

-

Dissolve the sugars in 250 mL of purified water[1][7]. The solution should be freshly prepared.

4. Administration and Sample Collection:

-

Baseline Urine Collection: Collect a pre-dose (baseline) urine sample immediately before administering the sugar solution[1].

-

Oral Administration: The subject should drink the entire 250 mL sugar solution[1].

-

Timed Urine Collection: Collect all urine produced over a specified period. Common collection schedules are:

-

During the collection period, the subject should continue to fast for at least the first 2 hours. Water intake is generally permitted and encouraged to ensure adequate urine output[6][12].

-

Record the total volume of urine collected for each time period.

-

Add a preservative if samples are not to be analyzed immediately and store at -80°C[10].

5. Sample Analysis:

-

Urinary concentrations of D-Mannitol-¹³C6 and lactulose are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1][2].

-

Sample Preparation: A small aliquot of urine (e.g., 25 µL) is diluted with an internal standard solution[1].

-

Chromatography: Separation is typically achieved on a suitable column, such as a CARBOSep CoreGel 87C column[1].

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. The distinct mass-to-charge ratios of ¹³C-mannitol and unlabeled mannitol allow for their specific quantification[1].

-

6. Data Analysis:

-

Calculate the total amount of D-Mannitol-¹³C6 and lactulose excreted in the urine for each collection period (concentration × total urine volume).

-

Calculate the percentage of the ingested dose excreted for each sugar.

-

Determine the Lactulose/¹³C-Mannitol (L/M) ratio.

Quantitative Data Summary

The following table summarizes representative data from a study in healthy volunteers who were administered 100 mg of ¹²C-mannitol and 100 mg of ¹³C-mannitol.

| Parameter | ¹²C-Mannitol (Mean ± SD) | ¹³C-Mannitol (Mean ± SD) | p-value | Reference |

| Baseline Urinary Excretion (mg/24h) | 0.9 ± 1.2 | 0.04 ± 0.03 | <0.05 | [1] |

| 0-2h Urinary Excretion (mg) | 6.1 ± 4.5 | 5.3 ± 3.9 | NS | [1] |

| 2-8h Urinary Excretion (mg) | 12.3 ± 7.8 | 10.9 ± 6.5 | NS | [1] |

| 8-24h Urinary Excretion (mg) | 59.6 ± 48.7 | 14.8 ± 11.2 | <0.05 | [1] |

| Total 24h Urinary Excretion (mg) | 78.0 ± 54.1 | 31.0 ± 20.1 | <0.05 | [1] |

NS = Not Significant

This data clearly demonstrates the significantly lower baseline excretion of ¹³C-mannitol compared to unlabeled mannitol, highlighting its advantage in reducing background noise and improving the accuracy of the permeability measurement[1].

Experimental Workflow Diagram

References

- 1. Novel breath test shows promise for diagnosing and monitoring bacterial infections | News | The Microbiologist [the-microbiologist.com]

- 2. Overview of Breath Testing in Clinical Practice in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical diagnosis with the stable isotope 13C in CO2 breath tests: methodology and fundamental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. owlstonemedical.com [owlstonemedical.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Breath volatile metabolome reveals the impact of dietary fibres on the gut microbiota: Proof of concept in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metsol.com [metsol.com]

- 12. Breath Testing - Tests & Procedures - Pediatric Gastroenterology, Hepatology & Nutrition - Golisano Children's Hospital - University of Rochester Medical Center [urmc.rochester.edu]

Application Notes and Protocols for the Use of D-Mannitol-13C6 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Mannitol-13C6 as an internal standard (IS) for the accurate quantification of D-mannitol in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, leading to enhanced accuracy and precision.[1][2]

Introduction

D-Mannitol is a sugar alcohol used as a diagnostic agent to measure intestinal permeability and as a therapeutic agent.[3] Accurate and reliable quantification of D-mannitol in biological samples such as urine is crucial for clinical and research applications. This compound, a stable isotope-labeled analog of D-mannitol, is an ideal internal standard for LC-MS based bioanalysis due to its chemical and physical similarities to the unlabeled analyte.[1][2] It co-elutes with D-mannitol and experiences similar ionization and matrix effects, ensuring reliable correction during data processing.

Experimental Workflow

The general workflow for the quantification of D-mannitol using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

The following protocols are generalized from published methods for the analysis of D-mannitol in urine.[1][2][4][5][6][7] Optimization may be required for different sample matrices or LC-MS systems.

Preparation of Stock and Working Solutions

-

D-Mannitol Stock Solution (e.g., 4 g/L): Accurately weigh and dissolve D-mannitol in LC-MS grade water. Store at -80°C.[5]

-

This compound Internal Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve this compound in LC-MS grade water. Store at -80°C.[2]

-

D-Mannitol Working Solution (e.g., 1600 µg/mL): Dilute the D-Mannitol stock solution in a mixture of water and acetonitrile (e.g., 20:80 v/v).[2]

-

This compound Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with acetonitrile.[2]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Mannitol working solution with a mixture of water and acetonitrile (e.g., 20:80 v/v) to achieve a desired concentration range (e.g., 10-1000 µg/mL).[1][2][6] Spike each calibration standard with the this compound internal standard working solution to a final concentration of, for example, 5 µg/mL.[2][5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a pooled blank matrix (e.g., urine) with known amounts of D-mannitol. Add the this compound internal standard to each QC sample.

Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine samples (e.g., 1:50) with a solution of acetonitrile and water (e.g., 50:50 v/v).[5]

-

Add the this compound internal standard working solution to each diluted sample to achieve a consistent final concentration (e.g., 5 µg/mL).[5]

-

Vortex the samples for 3 minutes.[7]

-

Centrifuge the samples at high speed (e.g., 9,000-21,100 x g) for 6-10 minutes at 4°C.[5][7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some methods, an additional filtration step using a 0.2 µm filter may be beneficial.[5]

LC-MS/MS Method

The following are example parameters and should be optimized for the specific instrument being used.

Liquid Chromatography

| Parameter | Example Value |

| LC System | UPLC or HPLC system[1][7] |

| Column | ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)[5], Luna NH2 (5 µm, 150 x 4.6 mm)[6], or SeQuant ZIC-pHILIC (5 µm, 150 x 4.6 mm)[8] |

| Mobile Phase A | Water with 2 mM ammonium formate or 0.1% formic acid[5][9] |

| Mobile Phase B | Acetonitrile[5][9] |

| Gradient | A linear gradient from 90% to 40% acetonitrile over 4 minutes is a good starting point.[5] |

| Flow Rate | 200 - 400 µL/min[5][6] |

| Column Temperature | 40°C[5] |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry

| Parameter | Example Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer[5][7] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6][7] |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| MRM Transitions | D-Mannitol: 181.1 > 89.1, 181.1 > 119.1[4] This compound: 187.1 > 92.1 (theoretical) |

| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |

Note: The MRM transition for this compound should be empirically determined and optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for D-mannitol analysis using a stable isotope-labeled internal standard, as reported in various studies.

Table 1: Linearity and Sensitivity